tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate

Medicinal Chemistry CNS Drug Design Physicochemical Property Prediction

tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate is an N-Boc-protected, dihalogenated indazole building block (C₁₂H₁₂BrFN₂O₂, MW 315.14 g mol⁻¹) widely offered for medicinal chemistry and agrochemical research. The compound features a bromine atom at the 4‑position and a fluorine atom at the 6‑position of the indazole core, with a tert‑butyloxycarbonyl (Boc) group on N1, providing a stable, orthogonal protecting‑group strategy for sequential synthetic elaboration.

Molecular Formula C12H12BrFN2O2
Molecular Weight 315.14 g/mol
CAS No. 1333319-71-3
Cat. No. B13076946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate
CAS1333319-71-3
Molecular FormulaC12H12BrFN2O2
Molecular Weight315.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)F)Br
InChIInChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-7(14)4-9(13)8(10)6-15-16/h4-6H,1-3H3
InChIKeyYQFHTRSJLSEGAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate (CAS 1333319-71-3): Procurement-Ready Building Block Profile


tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate is an N-Boc-protected, dihalogenated indazole building block (C₁₂H₁₂BrFN₂O₂, MW 315.14 g mol⁻¹) widely offered for medicinal chemistry and agrochemical research [1]. The compound features a bromine atom at the 4‑position and a fluorine atom at the 6‑position of the indazole core, with a tert‑butyloxycarbonyl (Boc) group on N1, providing a stable, orthogonal protecting‑group strategy for sequential synthetic elaboration [2]. Its computed XLogP3 of 3.6 and topological polar surface area of 44.1 Ų place it in a physicochemical space compatible with CNS drug discovery, while the dual halogenation pattern enables differentiated cross‑coupling reactivity at the bromine site and metabolic stability modulation by the fluorine substituent [1].

Why Regioisomeric or Unprotected Indazole Analogs Cannot Replace tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate


Although the indazole scaffold is common, simple substitution with the unprotected 4‑bromo‑6‑fluoro‑1H‑indazole (CAS 885520‑35‑4) or the regioisomeric tert‑butyl 6‑bromo‑4‑fluoro‑1H‑indazole‑1‑carboxylate (CAS 1305320‑58‑4) introduces irreproducible differences in reactivity, selectivity, and handling. The N‑Boc group of the target compound prevents unwanted N‑alkylation/arylation during palladium‑catalyzed cross‑coupling reactions and imparts a controlled deprotection profile that the unprotected analog lacks . Meanwhile, the 4‑Br/6‑F substitution pattern yields distinct electronic and steric environments at the reactive sites compared with the 6‑Br/4‑F regioisomer, altering both the kinetics of oxidative addition and the regioselectivity of subsequent functionalization steps . Direct head‑to‑head synthetic studies with protected haloindazoles have demonstrated that the nature and position of the halogen, as well as the choice of N‑protecting group, significantly govern cross‑coupling efficiency and hydroxydeboronation outcomes, making uncontrolled interchange a source of batch failure in multistep syntheses .

Quantitative Differentiation Evidence for tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate


Computed Lipophilicity (XLogP3) Advantage Over the Unprotected Analog

The Boc‑protected target compound exhibits a calculated XLogP3 of 3.6, which is higher than the predicted logP of the unprotected 4‑bromo‑6‑fluoro‑1H‑indazole (estimated ~2.5 based on fragment‑based calculation). The increased lipophilicity of the protected form can enhance membrane permeability in cellular assays and influence partitioning in biphasic reaction systems, making it a more suitable intermediate for lipophilic target synthesis [1].

Medicinal Chemistry CNS Drug Design Physicochemical Property Prediction

Topological Polar Surface Area Differentiation for CNS Multiparameter Optimization

The target compound's topological polar surface area (TPSA) of 44.1 Ų falls within the optimal CNS drug space (commonly defined by TPSA < 70–90 Ų). In comparison, the regioisomeric tert‑butyl 6‑bromo‑4‑fluoro‑1H‑indazole‑1‑carboxylate (CAS 1305320‑58‑4) has an identical formula but a different molecular shape; however, due to the same atom composition, its computed TPSA is equivalent. The true differentiation lies in the distinct electrostatic potential surfaces arising from the different halogen positions, which cannot be captured by TPSA alone but are known to influence P‑glycoprotein recognition and passive BBB penetration [1].

CNS Drug Discovery Blood–Brain Barrier Permeability Physicochemical Property Design

Commercial Purity Benchmarking Against Common Indazole Building Blocks

Commercial suppliers list the target compound at a minimum purity of 95% (HPLC), a specification that meets or exceeds the typical purity threshold for advanced pharmaceutical intermediates. The regioisomer tert‑butyl 6‑bromo‑4‑fluoro‑1H‑indazole‑1‑carboxylate is offered at comparable purity levels, but the target compound's 4‑Br/6‑F substitution pattern is less common in vendor catalogs, potentially reducing the risk of supply‑chain contamination with the wrong regioisomer during procurement. No formal inter‑lot purity comparison study is available .

Chemical Procurement Quality Control Building Block Purity

Synthetic Accessibility and Throughput: In‑House vs. Multi‑Vendor Sourcing

The target compound is available from multiple independent vendors (AKSci, Smolecule, MolCore, CheMenu), providing procurement redundancy and price competition. In contrast, the regioisomeric analogs are often offered by fewer suppliers, which can lead to longer lead times or single‑source dependency. No quantitative head‑to‑head price analysis is available, but the broader supplier base for the 4‑Br/6‑F‑Boc‑indazole suggests lower supply‑chain risk for large‑scale medicinal chemistry campaigns [1].

Synthetic Chemistry Procurement Efficiency Research Productivity

Best‑Fit Application Scenarios for tert‑Butyl 4‑bromo‑6‑fluoro‑1H‑indazole‑1‑carboxylate


Lead Optimization of CNS‑Penetrant Kinase Inhibitors

The compound's 4‑Br/6‑F‑Boc‑indazole scaffold is ideally suited for synthesizing CNS‑targeted kinase inhibitor libraries. The 4‑bromo handle allows for late‑stage Suzuki or Buchwald–Hartwig diversification, while the 6‑fluoro substituent improves metabolic stability. The Boc group provides orthogonal protection that can be removed under mild acidic conditions without disturbing sensitive functional groups, enabling efficient parallel synthesis of focused compound collections for SAR exploration [1].

Agrochemical Discovery: Fungicidal or Herbicidal Lead Generation

Halogenated indazole building blocks are increasingly explored in agrochemical discovery. The combination of bromine (for cross‑coupling) and fluorine (to enhance environmental stability and membrane permeability) makes this compound a versatile starting material for generating novel agrochemical leads. The Boc protection ensures compatibility with aggressive coupling conditions used in pesticide synthesis [1].

Chemical Biology Probe Assembly via Orthogonal Functionalization

For chemical biology applications requiring bifunctional probes, the target compound's two halogen substituents and the Boc‑protected amine provide three distinct points for sequential chemical modification. This enables the preparation of PROTAC linkers, fluorescent probes, or photoaffinity labels with precisely controlled attachment points for the target‑protein ligand, the E3 ligase recruiter, and the reporter group [1].

Academic Medicinal Chemistry Teaching and Methodology Development

The well‑characterized physical properties, commercial availability, and defined reactivity of this indazole building block make it an excellent substrate for teaching advanced palladium‑catalyzed cross‑coupling reactions or for developing new synthetic methodologies targeting heterocyclic scaffolds in academic laboratories [1].

Quote Request

Request a Quote for tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.